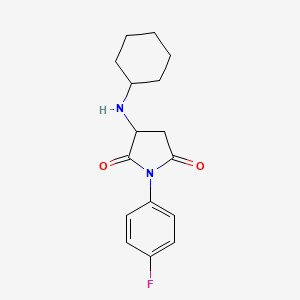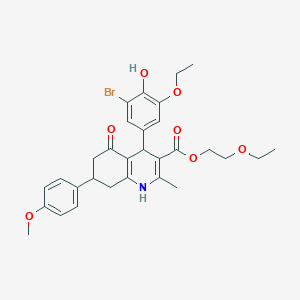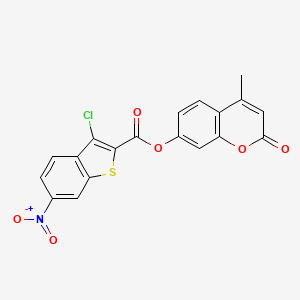
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel compound that belongs to the class of pyrrolidinone derivatives. It has been extensively studied for its potential applications in cognitive enhancement and treatment of cognitive disorders.
Scientific Research Applications
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in cognitive enhancement and treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to improve working memory, attention, and cognitive flexibility in animal models and human clinical trials.
Mechanism of Action
The exact mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By enhancing the activity of this receptor, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may improve cognitive function.
Biochemical and Physiological Effects:
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in cognitive processes. It also increases the activity of the prefrontal cortex, which is an area of the brain involved in working memory and attention. Additionally, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects and may help prevent cognitive decline associated with aging and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, it also has some limitations, such as its limited solubility in water and potential toxicity at high doses. These factors should be taken into consideration when designing experiments involving 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.
Future Directions
There are several potential future directions for research on 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Additionally, further studies are needed to fully understand the mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione and its effects on different neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects and safety of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in humans.
Synthesis Methods
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can be synthesized via a multi-step process involving the reaction of 4-fluorobenzaldehyde with cyclohexylamine, followed by cyclization and reduction steps. The final product is obtained in high yields and purity, making it suitable for further research and development.
properties
IUPAC Name |
3-(cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQHUXNQMKDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)


![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5060898.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5060902.png)


![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)

![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)